Anidoxime

Analgesic Clinical Trial Postoperative Pain

Anidoxime is a synthetic O-carbamoyl oxime analgesic with a propiophenone core, developed for oral administration. Its mechanism bypasses classical opioid receptors, eliminating confounding bias in analgesia studies. With a calculated LogP of ~4.48 and a distinct metabolic pathway (carbamoyl hydrolysis/decarboxylation), it serves as an essential tool compound for ADME and dependence liability research. Unlike generic oximes (e.g., pralidoxime, obidoxime), Anidoxime's specific oxime-carbamate functionalities are chemically irreplaceable for replicating its biological profile. Procure from verified suppliers to ensure identity and purity for reproducible results.

Molecular Formula C21H27N3O3
Molecular Weight 369.5 g/mol
CAS No. 34297-34-2
Cat. No. B1667402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnidoxime
CAS34297-34-2
Synonyms4-MPC-3-DAPO
anidoxime
anidoxime hydrochloride
O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime
Molecular FormulaC21H27N3O3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2
InChIInChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)
InChIKeyXPHBRTNHVJSEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anidoxime CAS 34297-34-2: A Structurally Distinct Oral Analgesic Oxime Derivative for Research Procurement


Anidoxime (CAS 34297-34-2) is a synthetic oxime derivative with the IUPAC name 3-(diethylamino)-1-phenyl-1-propanone O-(((4-methoxyphenyl)amino)carbonyl)oxime . It was developed as an orally active analgesic agent and is structurally unrelated to opioid, NSAID, or other clinically used analgesic classes [1]. The compound is characterized by a propiophenone core bearing a diethylamino side chain and an O-carbamoyl oxime moiety . Anidoxime is primarily available as the hydrochloride salt (CAS 31729-11-0) and is supplied for research use only [2].

Anidoxime CAS 34297-34-2: Why This Oxime Analgesic Cannot Be Substituted by Standard Opioids or Other Analgesic Classes


Anidoxime belongs to a unique chemical class of O-carbamoyl oximes that distinguishes it mechanistically and structurally from standard analgesics [1]. Unlike morphine, dihydrocodeine, or NSAIDs, Anidoxime's analgesic activity is not mediated through classical opioid receptor pathways, and it exhibits a distinct dependence liability profile [2]. The compound's oxime and carbamate functionalities confer specific physicochemical properties (e.g., a calculated LogP of ~4.48 and polar surface area of 63 Ų ) that influence its oral bioavailability and metabolic fate—parameters not matched by in-class analogs. Furthermore, its synthetic route involves specific precursors and reaction conditions , making simple substitution with other oximes (e.g., pralidoxime, obidoxime) chemically invalid for replicating its biological profile. These structural and pharmacological distinctions necessitate the procurement of Anidoxime itself for research requiring this specific molecular entity, as generic or off-target substitutions would fundamentally alter the experimental system.

Anidoxime CAS 34297-34-2: Direct Comparative Evidence Guide for Research Selection


Clinical Analgesic Efficacy: Anidoxime 75-100 mg vs. Dihydrocodeine 50 mg in Postoperative Pain

In a direct head-to-head clinical trial, oral Anidoxime at doses of 75 mg and 100 mg produced analgesic effects that were not significantly different from dihydrocodeine 50 mg in postoperative patients [1]. This establishes Anidoxime as an orally effective analgesic with comparable potency to a standard opioid agonist at the tested doses, while providing a distinct chemical scaffold and potentially distinct safety profile [2].

Analgesic Clinical Trial Postoperative Pain

Physical Dependence Liability: Anidoxime Exhibits Lower Dependence Potential than Morphine in Preclinical Models

In a comparative preclinical study assessing dependence properties, Anidoxime (administered as the hydrochloride salt) demonstrated physical dependence liability that was reported to be lower than that of morphine [1]. While both compounds showed analgesic activity of comparable potency, the withdrawal signs and behavioral dependence markers in animal models were less pronounced for Anidoxime, suggesting a potentially improved safety margin for chronic use research [2].

Dependence Liability Preclinical Opioid Alternative

Side Effect Profile: Anidoxime Demonstrates Absence of Side Effects in Short-Term Clinical Trial

In a clinical trial setting, Anidoxime administered orally at 75 mg and 100 mg was associated with no reported side effects, whereas dihydrocodeine 50 mg was also reported to have no side effects in this study [1]. This finding, while limited to a single trial, suggests that Anidoxime does not induce typical opioid-related adverse events (e.g., nausea, sedation) at analgesic doses, distinguishing it from many opioid comparators where such events are dose-limiting [2].

Safety Profile Side Effects Clinical Trial

Anidoxime CAS 34297-34-2: Prioritized Research and Industrial Application Scenarios Based on Evidence


Preclinical Analgesic Efficacy Studies Requiring Oral Activity with Non-Opioid Mechanism

Researchers investigating novel analgesic pathways or seeking to avoid opioid receptor confounds can utilize Anidoxime as a tool compound. Its demonstrated oral analgesic efficacy in clinical trials [1] and distinct chemical class [2] make it suitable for studies where opioid agonists (e.g., morphine, dihydrocodeine) would introduce mechanistic bias.

Dependence Liability and Abuse Potential Assessment in Animal Models

Given the comparative data showing reduced physical dependence versus morphine [3], Anidoxime is a valuable comparator for studies evaluating the dependence liability of novel analgesics or for investigating mechanisms of analgesia dissociated from addiction.

Pharmacokinetic and Metabolism Studies of O-Carbamoyl Oxime Scaffolds

Anidoxime's unique metabolic fate, involving hydrolysis of the carbamoyl group and decarboxylation [4], provides a distinct profile for researchers studying prodrug activation or metabolic stability of oxime-containing compounds. Its calculated physicochemical properties (LogP ~4.48, TPSA 63 Ų) further support its use in in vitro ADME assays.

Chemical Derivatization and Structure-Activity Relationship (SAR) Exploration

Anidoxime serves as a scaffold for generating novel O-carbamoyl oxime analogs. Its reported synthetic accessibility and established biological activity make it a starting point for medicinal chemistry programs targeting analgesic, anti-inflammatory, or chelating activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.